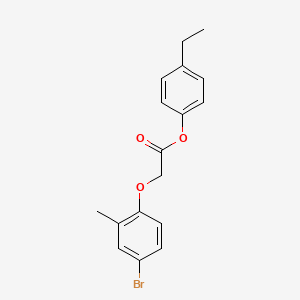

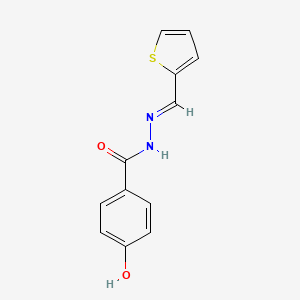

![molecular formula C16H14N4O B5559005 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar triazoloquinazolinone derivatives often involves cyclization reactions of hydrazinoquinazolinones with one-carbon donors. A novel and innovative route starting from aniline or methyl aniline derivatives has been developed, allowing for the synthesis of various 1,2,4-triazoloquinazolinones with potential H1-antihistaminic activity (Alagarsamy et al., 2005); (Alagarsamy et al., 2008).

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography. These analyses confirm the presence of the triazoloquinazolinone core and various substituents that influence the compound's properties and activity (Wu et al., 2022).

Chemical Reactions and Properties

Triazoloquinazolinones undergo a variety of chemical reactions, including cyclization, substitution, and condensation, to form a wide range of derivatives. These reactions are influenced by the nature of substituents and reaction conditions, enabling the synthesis of compounds with diverse biological activities (Al-Salahi & Geffken, 2011).

科学的研究の応用

Benzodiazepine Binding Activity

Research has indicated the synthesis of a series of [1,2,4]triazoloquinazolinone derivatives, showing significant binding affinity for the benzodiazepine receptor. These compounds, including 2-phenyl-[1,2,4]triazoloquinazolinones, were found to be potent benzodiazepine antagonists in rat models. This discovery underscores the potential of these compounds in modulating benzodiazepine receptors, which could have implications for the development of new therapeutic agents (Francis et al., 1991).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Another study focused on the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. Specifically, compounds with potent anticancer activity were identified, demonstrating significant effects on cell shape, migration, and tube formation in endothelial cells. This suggests a role for these compounds in cancer treatment through the disruption of cancer cell vasculature (Driowya et al., 2016).

H1-Antihistaminic Agents

Novel [1,2,4]triazoloquinazolinones have been synthesized and investigated for their H1-antihistaminic activity. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with some being equipotent to the reference standard chlorpheniramine maleate. This research highlights the potential of these compounds as new H1-antihistamines with minimal sedative effects, which could be advantageous in the development of antihistaminic drugs with fewer side effects (Alagarsamy et al., 2005).

Antihypertensive Activity

The synthesis of novel 3-benzyl-[1,2,4]triazoloquinazolinones and their evaluation for antihypertensive activity in spontaneously hypertensive rats have been reported. One specific compound demonstrated superior antihypertensive effects compared to the reference drug prazocin, indicating the potential of these compounds for treating hypertension (Alagarsamy & Pathak, 2007).

Anticonvulsant Activity

Research into [1,2,4]triazoloquinazolinones has also explored their anticonvulsant activities. Certain derivatives were found to exhibit significant oral activity against seizures induced by maximal electroshock in mice, with protective indices much higher than those of currently used drugs. This suggests a promising avenue for the development of new anticonvulsant therapies (Zhang et al., 2015).

特性

IUPAC Name |

2-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-10-17-16-18-14-7-12(11-5-3-2-4-6-11)8-15(21)13(14)9-20(16)19-10/h2-6,9,12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYKPIBPSJPFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

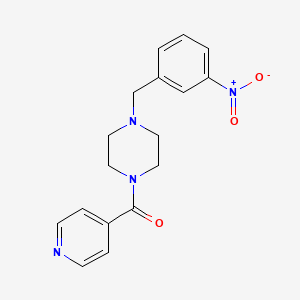

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

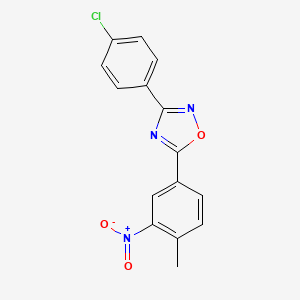

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)